1-Bromo-1,1-dideuteriohexadecane
Description
1-Bromo-1,1-dideuteriohexadecane is a deuterated derivative of 1-bromohexadecane (C₁₆H₃₃Br), where two hydrogen atoms at the terminal carbon (C-1) are replaced with deuterium (D). Its molecular formula is C₁₆H₃₁D₂Br, with a molecular weight of 307.35 g/mol (calculated by adding 2.012 g/mol to the non-deuterated form’s 305.34 g/mol ). Key identifiers include CAS numbers 284474-40-4 and 284474-41-5 for its isotopologues . This compound is primarily used in mechanistic studies and nuclear magnetic resonance (NMR) spectroscopy due to deuterium’s kinetic isotope effects and reduced signal interference in proton NMR .
Properties
IUPAC Name |
1-bromo-1,1-dideuteriohexadecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i16D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTGIJLWHDPAFN-BPPAMHLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCCCCCCC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs: Straight-Chain Bromoalkanes
Straight-chain bromoalkanes share the general formula CₙH₂ₙ₊₁Br but differ in chain length, affecting physical properties and reactivity.
Key Observations :
- Longer chains (e.g., C₁₈) exhibit higher molecular weights and melting points due to increased van der Waals interactions.
- Deuteration minimally alters physical properties but significantly impacts spectroscopic applications .
Branched and Substituted Analogs
Branched Bromoalkanes
- 1-Bromo-2-methylhexadecane (C₁₇H₃₅Br): A branched analog with a methyl group at C-2. Its steric hindrance slows nucleophilic substitution (SN2) reactions compared to linear analogs .
Halogenated and Unsaturated Variants
- 1-Bromo-1,1-difluoro-2-heptene (C₇H₁₁BrF₂): Contains fluorine substituents and a double bond, enhancing electrophilicity. Used in fluoropolymer synthesis .
- 1-Bromo-1,2-dichlorocyclopropane (C₃H₃BrCl₂): Cyclic structure with chlorine atoms, leading to unique reactivity in ring-opening reactions .
Isotopic Analogs
Deuterated bromoalkanes, such as 1-bromohexadecane-d₃₃ (fully deuterated), are critical in:
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